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Quantitative Comparison of PDK Inhibitory Activity

The table below consolidates key experimental data for several potent 3-amine-1,2,4-triazine derivatives

from recent studies.

Target PDK ICso / Inhibition at Cellular Anti- L
Compound ] ) o Citation
Isoform 1.5 pM proliferative Activity
5i PDK1 ICs0 = 60 nM [1] Effective at low

micromolar doses in
KRAS-mutant pancreatic
cancer cells [2] [3]

5j PDK1 ICs0 =40 nM [1] Effective at low
micromolar doses in
KRAS-mutant pancreatic
cancer cells [1]

5k, 51, 5w, 6h, 6j, PDK1 ~100% inhibition at Induce cancer cell death
6s 1.5 uM [2] [3] at low micromolar doses

(2] [3]
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Compound

4d, 4f, 4h, 5d, 5f,
5h, 5i

Compound 1
(from virtual
screening)

Reference:
GSK2334470

Target PDK
Isoform

PDK1 & PDK4

PDK1, PDK2,
PDK3

PDPK1 (a different
kinase also
abbreviated as
PDK1)

ICso I Inhibition at
1.5 uM

~100% inhibition at
1.5 uM; ICso values
from 0.04 to 0.33 uM
for PDK1 [4]

ICs0 = 109.3 nM
(PDK1), 135.8 nM
(PDK2), 458.7 nM
(PDK3) [1]

ICs0 =10 nM (in cell-
free assay) [5]

Cellular Anti-
proliferative Activity

Reduce cell growth in
KRAS-wild-type and
KRAS-mutant PDAC cell
lines [4]

Inhibits A549 cell
proliferation (ICso = 10.7
MM); induces apoptosis

[1]

ICs0 = 18 uM (K562
cells) and 0.35 pM (OCI-
AML2 cells) [5]

Experimental Protocols for Key Assays

Citation

The experimental data in the table above were primarily generated using the following standardized

methodologies:

¢ Enzyme Inhibition Assay: The primary method for determining ICso values is the ADPGIlo Kinase
Assay kit (Promega) [2] [4] [3]. In this assay:

o Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4) are incubated with the test
compounds.

o Atypical incubation is carried out for 30 minutes at room temperature.
o The reaction includes ATP, and the consumption of ATP is measured via chemiluminescence to

guantify kinase activity.
o Cellular Anti-proliferative Assay: The cytotoxic effects of these compounds are often evaluated
using 2D and 3D cell culture models of pancreatic ductal adenocarcinoma (PDAC), including both

KRAS-wild-type (e.g., BXPC-3) and KRAS-mutant (e.g., PSN-1) cell lines [4]. Cell viability is

measured after compound treatment to determine the concentration that inhibits 50% of cell growth

(ICs0).

The PDK Signaling Pathway and Inhibitor Mechanism
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The following diagram illustrates the metabolic pathway targeted by 3-amino-1,2,4-triazine inhibitors and

their mechanism of action.
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Key Research Implications

e Selectivity Profile: A significant finding across studies is that 3-amino-1,2,4-triazine derivatives are
frequently potent and selective against PDK1 and PDK4 isoforms, while showing much weaker
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activity against PDK2 and PDKS [2] [4]. This selectivity is advantageous for developing targeted
therapies with potentially fewer side effects.

e Therapeutic Potential: These inhibitors are particularly effective against KRAS-mutant pancreatic
cancers [2] [1]. KRAS mutations are a major driver in aggressive cancers like pancreatic ductal
adenocarcinoma (PDAC), and targeting the PDK/PDH axis offers a promising indirect strategy to
combat these treatment-resistant tumors.

e Benchmarking: When evaluating new compounds, it is useful to compare them to known inhibitors.
Dichloroacetic acid (DCA) is a first-in-class PDK inhibitor that reached Phase Il trials but has
limitations [2] [3]. GSK2334470 is a potent, well-characterized inhibitor of 3-phosphoinositide-
dependent kinase 1 (PDPK1) [5]. Note that PDPK1 is a different kinase also abbreviated as PDK1, so
it should not be used as a direct benchmark for Pyruvate Dehydrogenase Kinase inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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